

Application Notes and Protocols: Effective Concentrations of AR-M1896 for Neuroprotection Assays

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Compound of Interest

Compound Name: AR-M1896

Cat. No.: B013238

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Introduction

AR-M1896 is a selective peptide agonist for the Galanin Receptor 2 (GalR2), a G-protein coupled receptor implicated in various physiological processes, including neuroprotection. Activation of GalR2 by agonists like **AR-M1896** has been shown to mitigate neuronal damage in response to excitotoxic insults, such as those induced by excessive glutamate, and other neurotoxic stimuli. These application notes provide a summary of effective concentrations of **AR-M1896** and detailed protocols for in vitro neuroprotection assays.

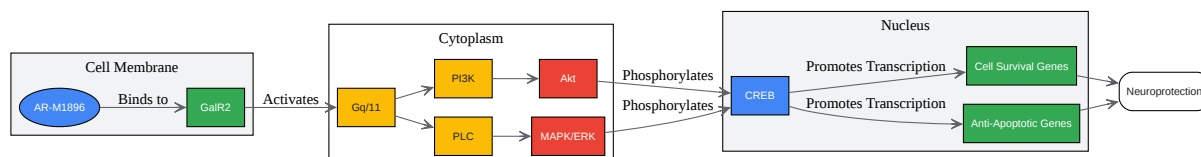
Data Presentation: Effective Concentrations of AR-M1896

The following table summarizes the effective concentrations of **AR-M1896** in neuroprotection assays based on published scientific literature. The primary model discussed is glutamate-induced excitotoxicity in primary hippocampal neurons.

Experimental Model	Assay Type	Neurotoxic Insult	AR-M1896 Concentration	Observed Neuroprotective Effect
Primary Rat Hippocampal Neurons	Hoechst 33258 Staining (Apoptosis)	0.5 mM Glutamate	0.1 - 100 nM	Dose-dependent reduction in nuclear alterations and apoptosis.[1]
Primary Rat Hippocampal Neurons	Immunofluorescence (β-tubulin, MAP-2)	0.5 mM Glutamate	1 nM and 10 nM	Reduction in glutamate-induced disaggregation of cytoskeletal proteins.[1]
Primary Rat Cholinergic Basal Forebrain Neuron Cultures	Not Specified	Amyloid-β (Aβ)	Not specified, but mimicked the protective effect of galanin.	Protection against Aβ-induced neurotoxicity.
Primary Mouse and Rat Hippocampal Cultures	Not Specified	Staurosporine	Not specified, but demonstrated protective effects.	Protection against staurosporine-induced cell death.

Signaling Pathways

Activation of GalR2 by **AR-M1896** initiates intracellular signaling cascades that are crucial for its neuroprotective effects. The primary pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. These pathways promote cell survival and inhibit apoptosis.



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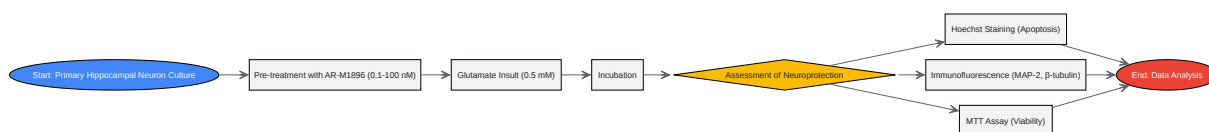
Caption: GalR2 signaling cascade initiated by **AR-M1896**.

Experimental Protocols

The following are detailed protocols for key in vitro neuroprotection assays to determine the efficacy of **AR-M1896**.

Protocol 1: Glutamate-Induced Excitotoxicity Assay in Primary Hippocampal Neurons

This protocol outlines the induction of neurotoxicity using glutamate and the assessment of the neuroprotective effects of **AR-M1896**.



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References

- 1. researchgate.net [researchgate.net]
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